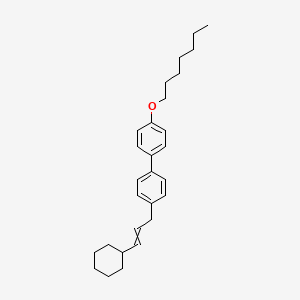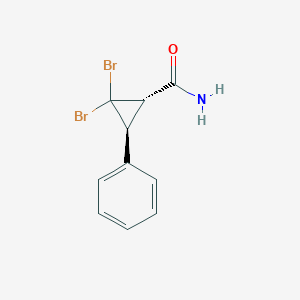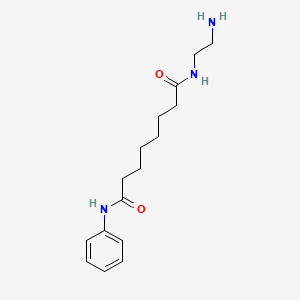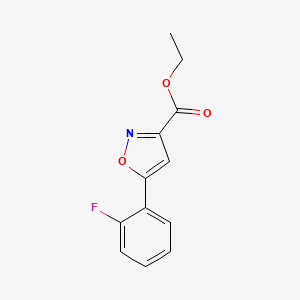
4-(3-Cyclohexylprop-2-en-1-yl)-4'-(heptyloxy)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Ciclohexilprop-2-en-1-il)-4’-(heptiloxi)-1,1’-bifenilo es un compuesto orgánico que pertenece a la familia del bifenilo. Los compuestos bifenilo se caracterizan por dos anillos de benceno conectados por un solo enlace. Este compuesto particular presenta grupos funcionales adicionales, incluyendo un grupo ciclohexilprop-2-en-1-il y un grupo heptiloxi, que pueden conferir propiedades químicas y físicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(3-Ciclohexilprop-2-en-1-il)-4’-(heptiloxi)-1,1’-bifenilo se puede lograr a través de varias rutas sintéticas
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la síntesis a gran escala utilizando métodos similares, pero optimizados para la eficiencia y el rendimiento. Esto podría incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas para garantizar una alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(3-Ciclohexilprop-2-en-1-il)-4’-(heptiloxi)-1,1’-bifenilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para introducir grupos funcionales adicionales o para modificar los existentes.
Reducción: Las reacciones de reducción se pueden utilizar para eliminar los grupos que contienen oxígeno o para convertir los dobles enlaces en enlaces simples.
Sustitución: El núcleo de bifenilo permite reacciones de sustitución aromática electrófila, donde los sustituyentes en los anillos de benceno se pueden reemplazar con otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH4) o gas hidrógeno (H2) con un catalizador de paladio.
Sustitución: La sustitución aromática electrófila se puede llevar a cabo utilizando reactivos como bromo (Br2) o ácido nítrico (HNO3).
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir cetonas o ácidos carboxílicos, mientras que las reacciones de sustitución podrían introducir halógenos o grupos nitro.
Aplicaciones Científicas De Investigación
Química: Como bloque de construcción para moléculas más complejas en síntesis orgánica.
Biología: Posible uso en el estudio de las interacciones de los compuestos de bifenilo con los sistemas biológicos.
Medicina: Investigación de sus propiedades farmacológicas y posibles usos terapéuticos.
Industria: Uso como intermedio en la producción de materiales como polímeros o cristales líquidos.
Mecanismo De Acción
El mecanismo de acción de 4-(3-Ciclohexilprop-2-en-1-il)-4’-(heptiloxi)-1,1’-bifenilo dependería de su aplicación específica. En un contexto biológico, podría interactuar con receptores celulares o enzimas, influyendo en diversas vías bioquímicas. Los objetivos moleculares y las vías implicadas deberían identificarse a través de estudios experimentales.
Comparación Con Compuestos Similares
Compuestos similares
Bifenilo: El compuesto padre con dos anillos de benceno conectados por un solo enlace.
4-Heptiloxi bifenilo: Un compuesto similar con un grupo heptiloxi pero sin el grupo ciclohexilprop-2-en-1-il.
4-Ciclohexilbifenilo: Un compuesto con un grupo ciclohexilo unido al núcleo de bifenilo.
Singularidad
4-(3-Ciclohexilprop-2-en-1-il)-4’-(heptiloxi)-1,1’-bifenilo es único debido a la presencia de los grupos ciclohexilprop-2-en-1-il y heptiloxi, que pueden impartir propiedades químicas y físicas distintas en comparación con sus análogos.
Propiedades
Número CAS |
799787-62-5 |
|---|---|
Fórmula molecular |
C28H38O |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
1-(3-cyclohexylprop-2-enyl)-4-(4-heptoxyphenyl)benzene |
InChI |
InChI=1S/C28H38O/c1-2-3-4-5-9-23-29-28-21-19-27(20-22-28)26-17-15-25(16-18-26)14-10-13-24-11-7-6-8-12-24/h10,13,15-22,24H,2-9,11-12,14,23H2,1H3 |
Clave InChI |
QNZBPUPMMATJHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CC=CC3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![sulfamic acid [4-[4-(2,3-dihydro-1H-inden-1-ylamino)-7-pyrrolo[2,3-d]pyrimidinyl]-2-hydroxycyclopentyl]methyl ester](/img/structure/B12515912.png)
![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)

![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)



![8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B12515962.png)
![1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine](/img/structure/B12515965.png)
![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)

